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Compound of Interest

Compound Name: 4-Amino-4-methylpentan-2-ol
CAS No.: 4404-98-2
Cat. No.: B1295098

Get Quote

Executive Summary & Molecular Identity[1][2]

4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) is a sterically hindered amino-alcohol

derivative. While its molecular weight of 117.19 g/mol serves as the fundamental stoichiometric
constant, its value in research lies in its structural duality: it possesses a hydroxyl group
(secondary alcohol) and a primary amine attached to a tertiary carbon.

This specific steric arrangement prevents the formation of stable carbamates during CO:2
capture, shifting the equilibrium toward bicarbonates and significantly enhancing absorption
capacity compared to conventional amines like Monoethanolamine (MEA). In pharmaceutical
synthesis, it serves as a chiral building block (when resolved) for oxazolidines and
heterocycles.

Physicochemical Passport[1]
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Property Value Technical Context
Basis for all

Molecular Weight 117.19 g/mol molarity/stoichiometry
calculations.

Degree of Unsaturation = 0
Molecular Formula CeH1sNO )
(Saturated acyclic).

Critical for High-Resolution
Exact Mass 117.1154 Da Mass Spectrometry (HRMS)
identification.

Unique identifier; distinct from
its ketone precursor
(Diacetonamine, CAS 625-04-
7).

CAS Registry 4404-98-2

. o Viscous due to intermolecular
Physical State Colorless Liquid )
hydrogen bonding.

Estimated; highly basic due to
pKa (Amine) ~9.8 - 10.2 inductive effect of methyl

groups.

High boiling point necessitates
Boiling Point ~180-190°C vacuum distillation for

purification.

Synthetic Pathway & Protocol

The synthesis of 4-Amino-4-methylpentan-2-ol is a two-stage process starting from Mesityl
Oxide. The critical step defining the product's purity is the chemoselective reduction of the
ketone intermediate (Diacetonamine) without affecting the amine functionality.

Reaction Logic Diagram (Graphviz)

The following diagram illustrates the stepwise transformation from Mesityl Oxide to the target
amino alcohol.
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Figure 1: Synthetic route from Mesityl Oxide via Diacetonamine intermediate.

Detailed Synthesis Protocol

Objective: Isolate high-purity 4-Amino-4-methylpentan-2-ol from Diacetonamine.

Reagents:

Diacetonamine Hydrogen Oxalate (or free base)

Sodium Borohydride (NaBHa4)[1][2][3][4]

Methanol (Solvent)[1][3]

Sodium Hydroxide (NaOH) for workup
Step-by-Step Workflow:

e Precursor Preparation: If starting with Diacetonamine Hydrogen Oxalate, neutralize with 10%
NaOH to release the free base ketone. Extract with dichloromethane (DCM) and
concentrate.

e Reduction Setup: Dissolve the Diacetonamine (1.0 eq) in Methanol (0.5 M concentration).
Cool to 0°C in an ice bath to suppress side reactions.

o Hydride Addition: Add NaBHa4 (1.1 eq) portion-wise over 30 minutes. Note: Gas evolution (Hz2)
will occur.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1295098/docs?utm_src=pdf-body-img#technical-guide-4-amino-4-methylpentan-2-ol
https://www.benchchem.com/product/b1295098/docs?utm_src=pdf-body#technical-guide-4-amino-4-methylpentan-2-ol
https://commonorganicchemistry.com/Rxn_Pages/Reductive_Amination/Reductive_Amination_Index.htm
https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-sodium-borohydride-nabh4/
https://www.chemguide.co.uk/mechanisms/nucadd/reduce.html
https://www.youtube.com/watch?v=li1WCK9--h8
https://commonorganicchemistry.com/Rxn_Pages/Reductive_Amination/Reductive_Amination_Index.htm
https://www.chemguide.co.uk/mechanisms/nucadd/reduce.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Causality: NaBHa is selected over LiAlH4 because it is mild and chemoselective for
ketones in the presence of protic solvents like methanol.

o Reaction Monitoring: Stir at room temperature for 4—6 hours. Monitor via TLC (stain with
Ninhydrin for amine detection).

e Quenching: Carefully add dilute HCI to destroy excess hydride and hydrolyze the borate
complex.

o |solation:

o Basify the solution to pH > 12 using NaOH pellets (to ensure the amine is deprotonated
and organic-soluble).

o Extract exhaustively with DCM or Chloroform.
o Dry organic layer over anhydrous NazSOa.

 Purification: Remove solvent under reduced pressure. Purify the residue via vacuum
distillation (essential due to high BP) to obtain the target as a clear oil.

Functional Application: Carbon Capture (CCS)

The molecular weight of 117.19 g/mol is particularly relevant in Carbon Capture and Storage
(CCS) applications. This molecule belongs to the class of Sterically Hindered Amines.

Mechanism of Action

Unlike simple primary amines (e.g., MEA) that form stable carbamates (2:1 amine:CO:z
stoichiometry), 4-Amino-4-methylpentan-2-ol utilizes steric hindrance at the alpha-carbon
(position 4) to destabilize the carbamate.

o Pathway A (Unstable): Amine + CO2 =& Carbamate (Destabilized by methyl groups).
o Pathway B (Dominant): Carbamate + H20 = Bicarbonate (HCOs™) + Protonated Amine.

Result: The stoichiometry shifts towards 1:1 (COz:Amine), theoretically doubling the capture
capacity per mole of amine compared to stable carbamate formers.
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CO2 Capture Cycle Diagram
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Figure 2: The Sterically Hindered Amine Cycle for enhanced CO:2 loading.

Analytical Characterization

To validate the synthesis and molecular weight, the following analytical signatures must be

confirmed.
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Mass Spectrometry (MS)

e Technique: ESI-MS (Positive Mode).
o Expected Signal:
o [M+H]* = 118.12 Da.
o Fragmentation often shows loss of water [M+H - 18]* = 100.12 Da.

o Alpha-cleavage near the amine group may generate characteristic fragments.

NMR Spectroscopy (*H NMR in CDCI3)
e 01.10 - 1.20 ppm: Methyl groups on C4 (Singlet, 6H).

0 1.15 ppm: Methyl group on C1 (Doublet, 3H).

0 1.4 - 1.6 ppm: Methylene protons at C3 (Multiplet, 2H).

0 3.9 - 4.1 ppm: Methine proton at C2 (Multiplet, 1H).

Note: The amine (NH2) and hydroxyl (OH) protons are exchangeable and their shift varies
with concentration and solvent dryness.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
e 2. masterorganicchemistry.com [masterorganicchemistry.com]

¢ 3. chemguide.co.uk [chemguide.co.uk]

e 4. youtube.com [youtube.com]

¢ 5. 4-amino-4-methylpentan-2-ol [webbook.nist.gov]

¢ To cite this document: BenchChem. [Technical Guide: 4-Amino-4-methylpentan-2-ol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295098/docs#technical-guide-4-amino-4-
methylpentan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

